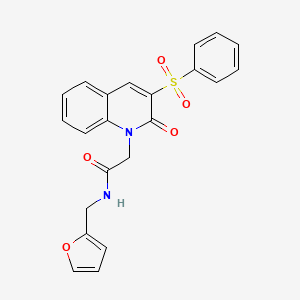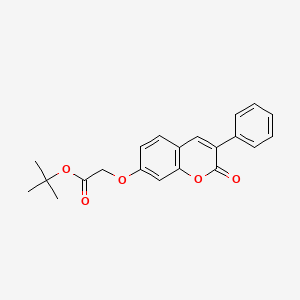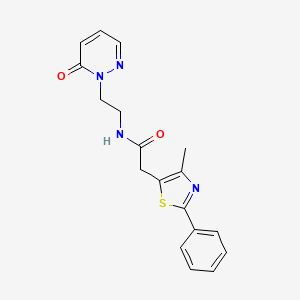
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as 2C-MPA, is a synthetic molecule that has been gaining attention in scientific research in recent years. It has been studied for its potential applications in a variety of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Mechanofluorochromic Properties
3-Aryl-2-cyano acrylamide derivatives, including compounds structurally similar to "(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide", have been synthesized and studied for their optical properties. These compounds exhibit distinct optical properties due to their unique face-to-face stacking mode. Their emission peaks exhibit significant shifts upon physical treatment such as grinding, attributed to the transition from crystalline to amorphous phases. These properties make them interesting for applications in optical materials and sensors (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic solutions. For example, certain acrylamide derivatives have shown effectiveness in protecting copper from corrosion in nitric acid solutions. The effectiveness of these compounds as corrosion inhibitors is evaluated through various chemical and electrochemical methods, making them valuable in the field of material science and engineering (Ahmed Abu-Rayyan et al., 2022).
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including cyanoacrylic acid derivatives, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high conversion efficiencies due to their optimized structural, electronic, and optical properties. Such research highlights the potential of acrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).
Photoluminescent Materials
1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, related to the compound , have been synthesized and studied for their photoluminescent properties. These compounds demonstrate significant bathochromic shifts in their emission spectra, depending on their state (solid, solution, or liquid crystalline), which is valuable for the development of advanced photoluminescent materials (C. Loewe & C. Weder, 2002).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-6-4-5-15(10-16)21-19(22)14(12-20)9-13-7-8-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAFMUTDOZJPC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)

